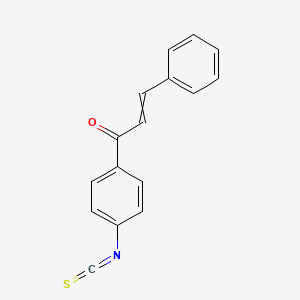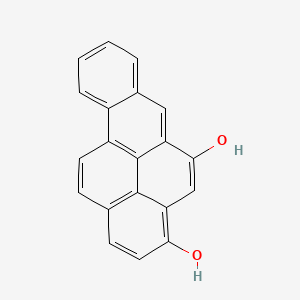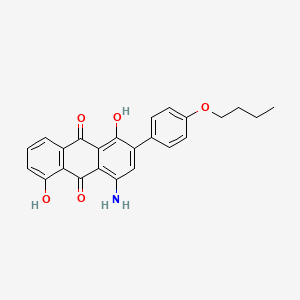
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthraquinone core, followed by the introduction of amino and butoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization, filtration, and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye synthesis and as intermediates in pharmaceutical manufacturing.
科学的研究の応用
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.
作用機序
The mechanism by which 4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Known for its use in dye production and similar chemical properties.
2-Aminoanthraquinone: Shares the amino group and anthraquinone core, used in dye synthesis.
4-Butoxyphenyl-1,5-dihydroxyanthraquinone: Similar structure with butoxyphenyl and hydroxy groups.
Uniqueness
4-Amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione is unique due to the combination of amino, butoxyphenyl, and hydroxy groups on the anthraquinone core. This unique structure imparts specific chemical properties and biological activities that are distinct from other anthraquinones.
特性
CAS番号 |
91849-63-7 |
|---|---|
分子式 |
C24H21NO5 |
分子量 |
403.4 g/mol |
IUPAC名 |
4-amino-2-(4-butoxyphenyl)-1,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c1-2-3-11-30-14-9-7-13(8-10-14)16-12-17(25)20-21(23(16)28)22(27)15-5-4-6-18(26)19(15)24(20)29/h4-10,12,26,28H,2-3,11,25H2,1H3 |
InChIキー |
RMTRDNQYSQFSCF-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)
![3-[2-(Methoxycarbonyl)oxiran-2-YL]propanoic acid](/img/structure/B14347387.png)
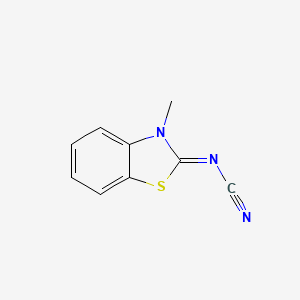
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
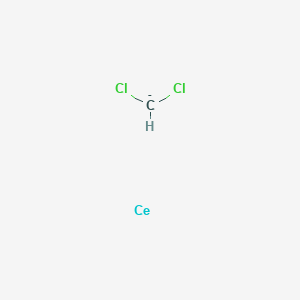

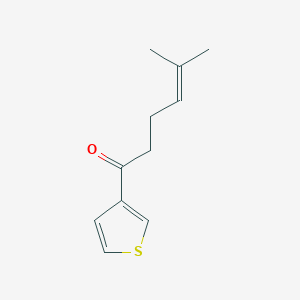
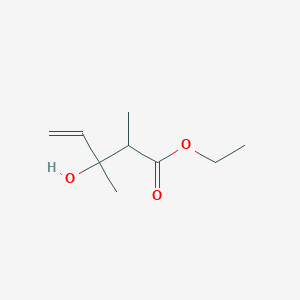
![1-[1-(3-Azidophenyl)cyclohexyl]piperidine](/img/structure/B14347440.png)

